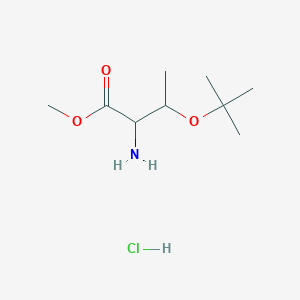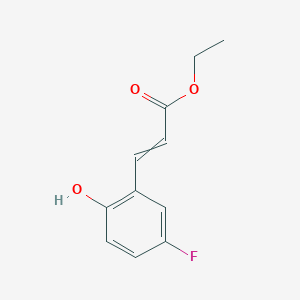
Tetraacetylribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraacetylribofuranose, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a chemical compound with the molecular formula C13H18O9. It is a derivative of ribose, where four hydroxyl groups are acetylated. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraacetylribofuranose is typically synthesized through the acetylation of ribose. The process involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetraacetylribofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield ribose.
Oxidation: The compound can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert it into deoxy derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Ribose
Oxidation: Ribonic acid derivatives
Reduction: Deoxy derivatives
Substitution: Various substituted ribose derivatives
Aplicaciones Científicas De Investigación
Tetraacetylribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and nucleotides.
Biology: It serves as a precursor in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It is utilized in the synthesis of antiviral and anticancer agents.
Industry: It is employed in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tetraacetylribofuranose involves its conversion to ribose or ribose derivatives through hydrolysis or other reactions. These derivatives can then participate in various biochemical pathways, including nucleotide synthesis and carbohydrate metabolism. The molecular targets and pathways involved depend on the specific derivatives formed and their biological roles .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-tetra-O-acetyl-D-ribofuranose
- 2,3,5-tri-O-acetyl-D-ribofuranose
- 1,2,3,5-tetra-O-acetyl-D-xylofuranose
Uniqueness
Tetraacetylribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other acetylated ribose derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C13H18O9 |
|---|---|
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1 |
Clave InChI |
IHNHAHWGVLXCCI-ZGVCCVRISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)



![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)

![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)

![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)


![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
